molecular formula C13H12ClNO B4445645 (3-amino-4-chlorophenyl)(phenyl)methanol

(3-amino-4-chlorophenyl)(phenyl)methanol

Cat. No.: B4445645
M. Wt: 233.69 g/mol
InChI Key: RHCJPQNHYRBDOF-UHFFFAOYSA-N
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Description

(3-Amino-4-chlorophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₁₃H₁₂ClNO (derived from and ). Its structure features a methanol group (-CH₂OH) attached to a phenyl ring and a 3-amino-4-chlorophenyl moiety. Key structural identifiers include:

  • SMILES: C1=CC(=C(C=C1C(C2=CC=CC=C2)O)N)Cl
  • InChIKey: XKGOGOLMEYUITI-UHFFFAOYSA-N .

Properties

IUPAC Name

(3-amino-4-chlorophenyl)-phenylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCJPQNHYRBDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Functional Group Variations

Triazine-Based Methanol Derivatives
  • Example: [3-[[4-(3-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9d) and its 2-chloro isomer (9e)** Molecular Formula: C₂₂H₁₇ClN₄O₃ Key Differences:
  • 9d has a 3-chlorophenoxy group, while 9e has a 2-chlorophenoxy substituent.
  • Synthesis : Both are synthesized via DIBAL-H reduction of ester precursors, with yields of 78% (9d) and quantitative (9e) under varying temperatures (-70°C to 70°C) .
  • ¹H NMR : The hydroxyl proton in 9d appears at δ 5.11 ppm (t, J = 5.4 Hz), whereas 9e’s spectral data emphasize differences in aromatic proton environments due to substituent positioning .
Chlorophenyl Carbamates
  • Example: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (4a–i)** Key Differences: These compounds replace the methanol group with carbamate functionalities. Lipophilicity (log k) values, determined via HPLC, are higher due to the hydrophobic alkyl chains (e.g., log k = 3.2 for methyl carbamate vs. 4.5 for octyl derivatives) .

Impact of Halogen and Substituent Bulk

Tris(4-chlorophenyl)methanol (4,4',4-TCPM-OH)
  • Molecular Formula : C₁₉H₁₂Cl₃O
  • Key Differences: This compound features three 4-chlorophenyl groups attached to a central methanol-bearing carbon.
(4-Fluoro-3-(trifluoromethyl)phenyl)methanol
  • Molecular Formula : C₈H₆F₄O
  • Key Differences: The trifluoromethyl and fluorine substituents enhance electronegativity and lipophilicity compared to the amino and chloro groups in the target compound. This influences applications in medicinal chemistry, where fluorinated analogs often exhibit improved metabolic stability .

Structural Isomerism and Spectral Data

  • Example: [3-(3-Amino-4-chlorobenzoyl)phenyl]-(3-amino-4-chlorophenyl)methanone** Molecular Formula: C₂₀H₁₄Cl₂N₂O₂ Key Differences: This diketone derivative lacks the methanol group but shares the 3-amino-4-chlorophenyl motif. Its ¹H NMR spectrum shows distinct aromatic proton splitting due to the planar benzoyl groups, unlike the singlet observed for the methanol proton in the target compound .

Data Table: Comparative Overview

Compound Name Molecular Formula Key Substituents Yield (%) ¹H NMR (δ, ppm) Lipophilicity (log k)
(3-Amino-4-chlorophenyl)(phenyl)methanol C₁₃H₁₂ClNO -NH₂, -Cl, -C₆H₅ N/A N/A Estimated ~2.5
Triazine derivative (9d) C₂₂H₁₇ClN₄O₃ 3-Cl-phenoxy, triazine core 78 5.11 (t, OH), 7.10–7.55 N/A
4-Chloro-2-carbamates (4a–i) C₁₄H₁₀Cl₂N₂O₃ Alkyl carbamates 60–85 N/A 3.2–4.5
Tris(4-chlorophenyl)methanol C₁₉H₁₂Cl₃O Three 4-Cl-C₆H₄ groups N/A N/A High (bioaccumulative)

Key Research Findings

  • Substituent Position : Ortho-substituted chlorines (e.g., 9e) reduce steric hindrance compared to para-substituted analogs, enhancing reaction yields .
  • Lipophilicity Trends: Methanol-containing compounds exhibit moderate log k values (~2.5), while alkyl carbamates (log k > 3.5) are more suited for hydrophobic environments .
  • Environmental Impact: Trisubstituted chlorophenyl methanols (e.g., 4,4',4-TCPM-OH) persist in ecosystems, unlike mono-chlorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-amino-4-chlorophenyl)(phenyl)methanol
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